![molecular formula C24H28ClF3N4O2 B2972745 (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone CAS No. 2034495-28-6](/img/structure/B2972745.png)

(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

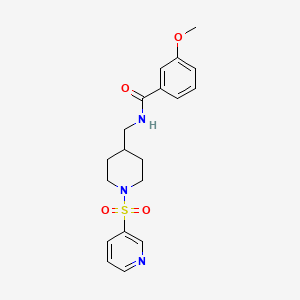

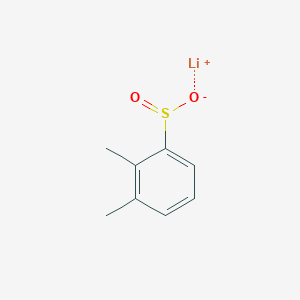

(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H28ClF3N4O2 and its molecular weight is 496.96. The purity is usually 95%.

BenchChem offers high-quality (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agrochemical Industry

The trifluoromethylpyridine (TFMP) moiety within this compound is a key structural motif in active agrochemical ingredients. It’s used extensively for the protection of crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine ring’s characteristics contribute to the biological activities of TFMP derivatives .

Pharmaceutical Applications

Several pharmaceutical products contain the TFMP moiety due to its beneficial properties. This compound, with its complex structure, may be involved in the development of new drugs, particularly those that require a stable, lipophilic moiety to cross biological membranes .

Veterinary Medicine

Similar to its use in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. The compound could potentially be used in the synthesis of veterinary drugs that aim to treat diseases in animals .

Synthesis of Fluorinated Organic Chemicals

The compound is likely to be used in the synthesis of fluorinated organic chemicals, which is an important area of research due to the significant impact of fluorine atoms on the biological activity and physical properties of molecules .

Development of Pesticides

More than half of the pesticides introduced in the last two decades have been fluorinated. This compound could be part of the development process for new pesticides, especially those that include a trifluoromethyl group .

Functional Materials

The research into and application of this compound may extend to the field of functional materials, where the stability and reactivity of the TFMP moiety can be harnessed to create materials with specific desired properties .

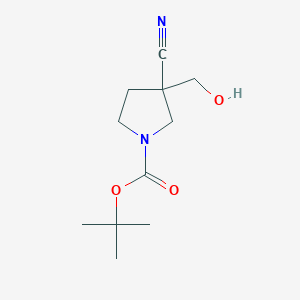

Chemical Intermediate

Given its complex structure, this compound may serve as a chemical intermediate in various synthetic processes, leading to the creation of a wide range of substances, including polymers, resins, and other macromolecules .

Environmental Fate and Eco-toxicity Studies

The environmental fate and eco-toxicity of compounds like this one are crucial areas of study. Research into how this compound breaks down in the environment and its effects on non-target organisms is essential for assessing its safety and sustainability .

Mechanism of Action

Trifluoromethylpyridines

Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

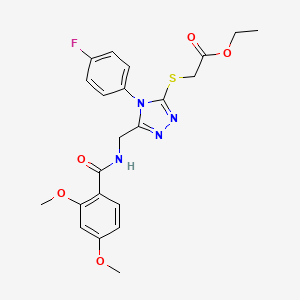

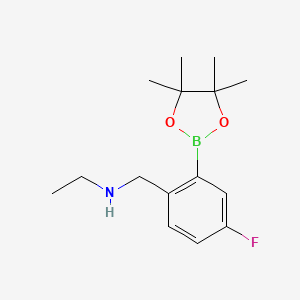

Suzuki–Miyaura Coupling

This is a type of reaction that could be involved in the synthesis of such compounds . It’s a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

3,5-Dichloronitrobenzene

This is another possible starting material for the synthesis of such compounds . It can be efficiently converted to 4-amino-2,6-dichlorophenol by catalytic hydrogenation and Bamberger rearrangement .

1,2,4-Oxadiazole

This is a type of heterocyclic aromatic organic compound that could be part of the structure of such compounds . It’s often used in the design of pharmaceuticals and agrochemicals due to its bioisosteric properties .

properties

IUPAC Name |

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClF3N4O2/c1-15-3-8-29-16(2)21(15)23(33)32-9-4-18(5-10-32)31-11-6-19(7-12-31)34-22-20(25)13-17(14-30-22)24(26,27)28/h3,8,13-14,18-19H,4-7,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMBWSGWURNOTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)

![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)